

# Application Note: Quantification of Caroverine using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Caroverine in pharmaceutical bulk material and tablet dosage forms. The method is specific, accurate, precise, and linear, making it suitable for routine quality control and stability studies.

#### Introduction

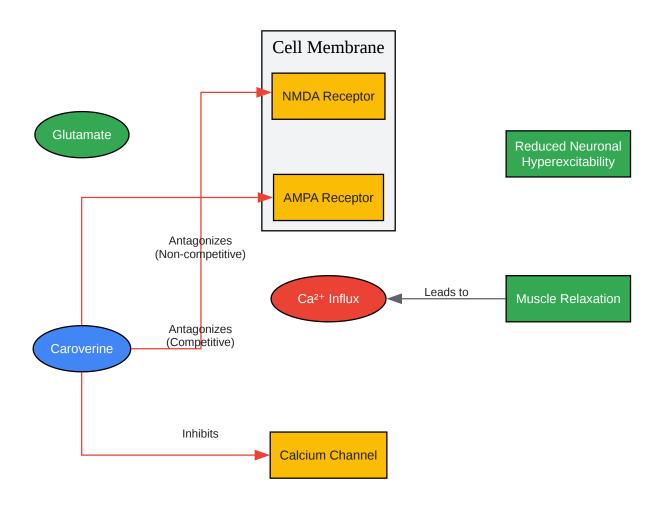
Caroverine is a quinoxaline derivative with spasmolytic and neuroprotective properties. It functions as a calcium channel blocker and an antagonist of N-methyl-D-aspartate (NMDA) and  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] These mechanisms contribute to its therapeutic effects in treating conditions such as muscle spasms and tinnitus.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Caroverine in pharmaceutical formulations. This document provides a detailed protocol for an RP-HPLC method for Caroverine quantification.

# **Signaling Pathway of Caroverine**

Caroverine exerts its pharmacological effects through multiple mechanisms of action. It primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which leads to muscle relaxation.[1] Additionally, it functions as a non-competitive antagonist of



NMDA and a competitive antagonist of AMPA receptors, modulating glutamatergic neurotransmission.[1][3] This dual action contributes to its therapeutic efficacy.



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Caption: Mechanism of action of Caroverine.

# **Experimental Protocol**

This section provides a detailed methodology for the quantification of Caroverine using RP-HPLC.

# **Materials and Reagents**

- Caroverine reference standard (Potency: 99.34%)
- · HPLC grade acetonitrile



- · Ammonium dihydrogen phosphate
- Deionized water
- Commercially available Caroverine tablets (e.g., Saprina 20 mg)
- 0.45 μm membrane filter

# **Instrumentation and Chromatographic Conditions**

- HPLC System: A system equipped with a UV detector.
- Column: Shimpack CLC-ODC (C18) column.[5][6]
- Mobile Phase: A mixture of acetonitrile and buffer solution (30:70 v/v) with the pH adjusted to 4.9.[5][6][7]
- Buffer Solution Preparation: Dissolve 1.2 g of ammonium dihydrogen phosphate in 1 L of deionized water. The pH of this solution is approximately 4.2 and can be adjusted to 4.9.[6]
- Flow Rate: 1.0 mL/min.[5][6][7]
- Detection Wavelength: 225 nm.[5][6][7]
- Injection Volume: 10 μL.[6]
- Column Temperature: Ambient (25°C).[6]
- Elution Mode: Isocratic.[6]

### **Standard Solution Preparation**

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of Caroverine reference standard and dissolve it in 100 mL of the mobile phase.[6]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-150 μg/mL.
  [5][6]



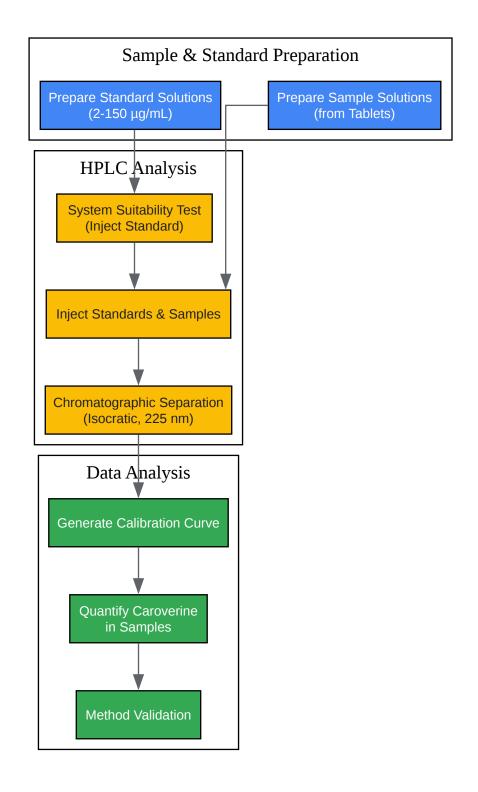
• Filter the solutions through a 0.45 μm membrane filter before injection.

## **Sample Preparation (from Tablets)**

- · Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Caroverine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of Caroverine.
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

# **HPLC Analysis Workflow**





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Caption: General workflow for HPLC analysis of Caroverine.

# **Method Validation Summary**



The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[7]

Parameter	Result
Linearity Range	2-150 μg/mL[5][6]
Correlation Coefficient (R²)	> 0.998[5][6]
Limit of Detection (LOD)	0.068 μg/mL[5][6]
Limit of Quantification (LOQ)	0.201 μg/mL[5][6]
Accuracy (Recovery)	Not explicitly quantified in the provided search results, but the method is stated as accurate.[5]
Precision (RSD%)	The method is stated as precise.[5][6] For system suitability, the relative standard deviation for the mean area from three replicate injections should be less than 2.0%.[6]
Specificity	The method is selective and can be used for routine analysis.[5][6] Forced degradation studies showed the method's ability to separate Caroverine from its degradation products.[6][7]

# **System Suitability**

To ensure the performance of the chromatographic system, system suitability parameters should be evaluated before each analytical run.

Parameter	Acceptance Criteria
Tailing Factor	< 2.0[6]
Theoretical Plates	> 1500[6]
Relative Standard Deviation (RSD) of Peak Area	< 2.0% (for replicate injections)[6]



#### Conclusion

The detailed RP-HPLC method provides a reliable and efficient tool for the quantification of Caroverine in pharmaceutical preparations. The method is simple, rapid, and meets the requirements for routine quality control analysis and stability testing. The validation data confirms that the method is linear, sensitive, accurate, and precise.

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